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Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3,6-dihydro-2H-pyran
(CAS No. 17327-22-9), a versatile heterocyclic compound with significant applications in

modern organic synthesis. The document is structured to provide researchers, scientists, and

drug development professionals with an in-depth understanding of its chemical properties, an

efficient and improved synthesis protocol, and its primary utility as a protecting group for

hydroxyl functionalities. By elucidating the causality behind experimental choices and

grounding all claims in authoritative sources, this guide serves as a practical resource for

leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of a Unique Vinyl
Ether
In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups

is paramount. 4-Methoxy-3,6-dihydro-2H-pyran, also known as 5,6-Dihydro-4-methoxy-2H-

pyran, has emerged as a reagent of considerable interest. It is a cyclic vinyl ether whose

structure lends itself to specific and valuable reactivity. The pyran scaffold is a privileged motif

found in a vast array of natural products and pharmaceuticals, often imparting desirable

pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2]
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This guide moves beyond a simple datasheet to offer a deeper, field-proven perspective. We

will explore not just what this reagent does, but why it is often a superior choice, particularly in

the context of protecting group chemistry, where it offers distinct advantages over more

traditional reagents like 2,3-dihydro-4H-pyran (DHP).

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of

its effective application. 4-Methoxy-3,6-dihydro-2H-pyran is a colorless to pale yellow liquid

with a characteristically sweet, ether-like odor.[3][4]

Core Properties
The key physical and safety data for 4-Methoxy-3,6-dihydro-2H-pyran are summarized below

for quick reference.

Property Value Reference(s)

CAS Number 17327-22-9 [5][6]

Molecular Formula C₆H₁₀O₂ [5]

Molecular Weight 114.14 g/mol [6]

IUPAC Name
4-methoxy-3,6-dihydro-2H-

pyran
[7]

Synonyms

5,6-Dihydro-4-methoxy-2H-

pyran, 4-Methoxy-5,6-

dihydropyran

[8]

Density 1.022 g/mL at 25 °C [9]

Boiling Point 59 °C at 20 mmHg [9]

Refractive Index (n20/D) 1.462 [9]

Flash Point 46 °C (114.8 °F) - closed cup

GHS Hazard
H226: Flammable liquid and

vapor
[7][9]
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Spectroscopic Data
Spectroscopic data is crucial for reaction monitoring and product confirmation. While detailed

spectra are available from suppliers, the key identifiers are:

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the

methoxy group, the vinylic proton, and the three methylene groups of the dihydropyran ring.

IR Spectroscopy: The infrared spectrum prominently features C-O ether stretches and C=C

stretching from the vinyl ether moiety.[7]

Synthesis: An Optimized Protocol for a High-Value
Reagent
Historically, the widespread adoption of 4-Methoxy-3,6-dihydro-2H-pyran has been hampered

by its high cost, which is a direct reflection of challenges in its synthesis and purification.[10]

The classical Brønsted acid-catalyzed elimination of methanol from its precursor, 4,4-

dimethoxytetrahydropyran, often results in low yields and contamination with byproducts having

very similar boiling points, making purification by distillation difficult.[10]

A significantly more efficient and reliable method involves a Lewis acid-driven elimination,

which proceeds under milder conditions and offers a cleaner reaction profile.[10][11]

Rationale for an Improved Methodology
The choice of Titanium tetrachloride (TiCl₄) as a Lewis acid catalyst is strategic. TiCl₄

coordinates strongly with the oxygen atoms of the dimethyl acetal, facilitating the departure of

one methoxy group to form a stable oxocarbenium ion intermediate. This targeted activation

allows the subsequent elimination to occur at a much lower temperature (-78 °C) than

traditional methods, minimizing the formation of oligomeric residues and other side products.

[10] The use of a strong, non-nucleophilic base like pyridine followed by potassium hydroxide

(KOH) is critical for quenching the reaction and driving the elimination to completion.[10]

Experimental Protocol: TiCl₄-Driven Elimination
This protocol is adapted from established literature to provide a robust and scalable synthesis.

[10]
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Step 1: Reaction Setup

To a stirred solution of 4,4-dimethoxytetrahydropyran (1.0 eq, e.g., 50.2 g, 0.34 mol) in

anhydrous dichloromethane (CH₂Cl₂) (e.g., 500 mL) under an inert atmosphere (Nitrogen or

Argon), cool the mixture to -78 °C using a dry ice/acetone bath.

Slowly add Titanium tetrachloride (TiCl₄) (1.1 eq, e.g., 41.4 mL, 0.38 mol) to the solution over

2 minutes. The solution will typically turn a deep color.

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Quench and Elimination

While maintaining the temperature at -78 °C, add pyridine (5.0 eq, e.g., 137.5 mL, 1.7 mol) to

the reaction mixture.

Follow this with the addition of finely ground, dried potassium hydroxide (KOH) (e.g., 108 g).

After stirring for 20 minutes at -78 °C, allow the reaction to warm to room temperature and

continue stirring for an additional 1-2 hours.

Step 3: Work-up and Purification

Monitor the reaction by TLC (hexane–EtOAc 1:1 v/v) to ensure the disappearance of the

starting material and the intermediate tetrahydropyran-4-one.[10] If the ketone is still present,

add more KOH.

Pour the reaction mixture into diethyl ether (Et₂O) (e.g., 1 L) and filter through a pad of

Celite® to remove inorganic salts.

Wash the filter cake with additional Et₂O.

Concentrate the combined organic filtrates under reduced pressure.

The resulting crude product can be purified by vacuum distillation to yield 4-Methoxy-3,6-
dihydro-2H-pyran as a clear liquid.
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Synthesis Workflow

4,4-Dimethoxytetrahydropyran
in CH₂Cl₂

Cool to -78 °C

Add TiCl₄ (1.1 eq)

Stir for 1h @ -78 °C

Add Pyridine (5.0 eq)
& ground KOH

Warm to RT, Stir 1-2h

Work-up (Et₂O, Filter)

Vacuum Distillation

4-Methoxy-3,6-dihydro-2H-pyran

Click to download full resolution via product page

Caption: Optimized synthesis of 4-Methoxy-3,6-dihydro-2H-pyran.
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Reactivity and Application as a Protecting Group
The primary application of 4-Methoxy-3,6-dihydro-2H-pyran is in the protection of hydroxyl

groups. It forms a 4-methoxytetrahydropyran-4-yl (MTHP) acetal, which serves as a robust

shield for alcohols during subsequent synthetic transformations.[10]

The MTHP Acetal: A Superior Protective Strategy
The MTHP protecting group offers two key advantages over the more common

tetrahydropyranyl (THP) group, which is formed using dihydropyran (DHP):

No New Stereocenter: The reaction of an alcohol with DHP creates a new chiral center,

leading to a mixture of diastereomers. This complicates purification and spectroscopic

analysis. In contrast, the MTHP group is introduced via addition to a symmetrical ketal

precursor, so no new stereocenter is formed.[10]

Comparable Stability: MTHP acetals exhibit a stability profile similar to THP acetals, being

stable to most basic, organometallic, and nucleophilic reagents, yet easily cleaved under

acidic conditions.[10]

Hydroxyl Protection/Deprotection Cycle

R-OH
(Alcohol)

R-O-MTHP
(Protected Alcohol)

Acid Catalyst
(e.g., PPTS, CSA)

4-Methoxy-3,6-dihydro-2H-pyran

Deprotection

Mild Acidic
Hydolysis (e.g., PPTS, H₂O)
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Click to download full resolution via product page

Caption: General workflow for MTHP protection and deprotection.

Experimental Protocol: Alcohol Protection
Step 1: Acetal Formation

Dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent such as dichloromethane

(CH₂Cl₂) or tetrahydrofuran (THF).

Add 4-Methoxy-3,6-dihydro-2H-pyran (1.2-1.5 eq).

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or

camphorsulfonic acid (CSA) (0.01-0.05 eq).

Stir the reaction at room temperature and monitor by TLC until the starting alcohol is

consumed.

Step 2: Work-up

Quench the reaction by adding a small amount of a mild base, such as triethylamine or a

saturated solution of sodium bicarbonate.

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with

water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

The resulting MTHP-protected alcohol can often be used without further purification, or it can

be purified by silica gel chromatography if necessary.

Deprotection
The MTHP group is readily cleaved under mild acidic conditions, regenerating the free hydroxyl

group. A common procedure involves stirring the protected compound in a protic solvent like
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methanol or ethanol with a catalytic amount of acid (e.g., PPTS, acetic acid) until the reaction is

complete.

Relevance in Drug Discovery and Development
The tetrahydropyran (THP) ring is a prevalent structural motif in a wide range of biologically

active natural products and approved pharmaceutical agents.[1][2][12] Its inclusion in a

molecule can significantly influence its physicochemical properties, often leading to improved

aqueous solubility, better metabolic stability, and favorable ADME (Absorption, Distribution,

Metabolism, and Excretion) profiles when compared to analogous carbocyclic systems.[1]

While 4-Methoxy-3,6-dihydro-2H-pyran is primarily used as a protecting group reagent, its

product—the MTHP ether—introduces this valuable tetrahydropyran core. Furthermore, the

enol ether functionality makes it a potential candidate for various chemical transformations,

including cycloaddition reactions, which can be used to build molecular complexity rapidly.[3]

Therefore, it serves not only as a tool for synthesis but also as a versatile building block for

introducing a pharmaceutically relevant scaffold into potential drug candidates.

Safety and Handling
As a flammable liquid, 4-Methoxy-3,6-dihydro-2H-pyran must be handled with appropriate

precautions.[9]

Handling: Use in a well-ventilated fume hood. Keep away from heat, sparks, and open

flames.[5] Ground all equipment to prevent static discharge. Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated

for flammable liquids.[6] Recommended storage temperature is often 2-8°C.[6]

Conclusion
4-Methoxy-3,6-dihydro-2H-pyran (CAS 17327-22-9) is more than a mere alternative to

traditional protecting group reagents; it represents a refined tool for the modern synthetic

chemist. Its ability to form MTHP acetals without introducing unwanted diastereomerism

addresses a significant drawback of classical THP protection. The development of efficient,

Lewis acid-mediated synthetic routes has made this reagent more accessible, enabling its
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broader application. For researchers in drug development, its role extends beyond protection,

offering a gateway to incorporating the valuable tetrahydropyran motif into complex molecular

architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed

in this guide, empowers scientists to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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